molecular formula C10H16N2O3 B13268016 5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13268016
M. Wt: 212.25 g/mol
InChI Key: NGTISJWDAKUWRF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid . This designation follows hierarchical substituent prioritization rules:

  • The parent heterocycle is pyrrolidine, a five-membered saturated ring containing one nitrogen atom.
  • The 5-oxo prefix indicates a ketone group at position 5 of the pyrrolidine ring.
  • The 3-carboxylic acid suffix denotes a carboxylic acid group at position 3.
  • The 1-(piperidin-4-yl) substituent specifies a piperidine moiety (a six-membered saturated ring with one nitrogen atom) attached to the pyrrolidine’s position 1 via its own 4-position.

The structural representation is encoded in the Canonical SMILES string:
C1C(CN(C1=O)C2CCNCC2)C(=O)O .
This notation describes:

  • A pyrrolidine ring (C1C(CNC1=O)) with a ketone at position 5.
  • A piperidine substituent (C2CCNCC2) bonded to the pyrrolidine’s nitrogen.
  • A carboxylic acid group (C(=O)O) at position 3.

The InChIKey NGTISJWDAKUWRF-UHFFFAOYSA-N uniquely identifies the compound’s stereochemical and structural features .

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 933714-25-1 Sigma-Aldrich
PubChem CID 652923 (analogous derivative) PubChem
Molecular Formula C₁₀H₁₆N₂O₃ Sigma-Aldrich

The CAS number 933714-25-1 is specific to the non-salt form, distinguishing it from hydrochloride derivatives (e.g., 1461714-48-6) . In pharmaceutical contexts, the compound may be abbreviated as 5-OPPCA or Piperidinylpyrrolidonecarboxylic acid , though these trivial names are not IUPAC-compliant.

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula C₁₀H₁₆N₂O₃ corresponds to a molar mass of 212.25 g/mol . Constitutional isomerism arises from three structural variables:

  • Positional Isomerism of the Ketone Group : The 5-oxo designation fixes the ketone at pyrrolidine’s position 5. Isomers could theoretically form if the ketone occupies positions 2 or 4 (e.g., 2-oxo or 4-oxo analogs).
  • Substituent Attachment Points :
    • The piperidin-4-yl group must bind to pyrrolidine’s nitrogen at position 1. Alternative bonding (e.g., piperidin-3-yl) would yield distinct isomers.
    • The carboxylic acid’s position 3 is critical; relocation to position 2 or 4 would produce constitutional isomers (e.g., pyrrolidine-2-carboxylic acid derivatives).
  • Piperidine Ring Substitution : Piperidine’s 4-position attachment ensures regioselectivity. Isomers could emerge if the pyrrolidine binds to piperidine’s 2- or 3-positions instead.

A comparative analysis of analogous compounds, such as 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid (PubChem CID 652923), highlights how substituent variations alter isomer landscapes . For instance, replacing the piperidin-4-yl group with a pyridinylmethyl moiety introduces aromaticity and planar geometry, fundamentally changing physicochemical properties.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H16N2O3/c13-9-5-7(10(14)15)6-12(9)8-1-3-11-4-2-8/h7-8,11H,1-6H2,(H,14,15)

InChI Key

NGTISJWDAKUWRF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CC(CC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, where pyrrolidine-3-carboxylic acid is reacted with piperidine and formaldehyde under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of 5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine or piperidine derivatives.

Scientific Research Applications

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Substituent Diversity: The 1-position substituent varies from aromatic (e.g., phenyl, tolyl) to heterocyclic (e.g., thienylmethyl) and functionalized groups (e.g., propoxycarbonyl).
  • Synthesis Flexibility: Most analogues are synthesized via itaconic acid and amine condensations, highlighting the versatility of this route for generating diverse pyrrolidinone derivatives .
Antioxidant and Anticancer Activity
  • Compound 36: Exhibits antioxidant activity, likely due to the phenylamino group’s electron-donating properties .
  • 3,4,5-Trimethoxyphenyl Derivative : Serves as a promising anticancer scaffold, with methoxy groups enhancing cytotoxicity via DNA intercalation or tubulin inhibition .
  • SK-119 : Activates the Nrf2 pathway, mitigating oxidative stress in HaCaT cells, which is critical for combating pollution-induced skin damage .
Antimicrobial and Antifungal Activity
  • Naphthoquinone Derivatives: Analogues bearing naphthoquinone moieties exhibit antifungal activity against Candida tenuis and Aspergillus niger at low concentrations .
Stereochemical Considerations

The racemic nature of 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid underscores the importance of chirality in biological interactions. Enantiomer-specific activity may arise in the piperidin-4-yl variant, necessitating chiral resolution for therapeutic applications .

Physicochemical Properties

  • Solubility : Piperidin-4-yl’s basic nitrogen may improve water solubility compared to purely aromatic substituents (e.g., phenyl or tolyl).
  • Thermal Stability : High melting points (e.g., >300°C for SK-119) correlate with extended conjugation and hydrogen-bonding networks in crystalline states .

Biological Activity

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid, a compound with the chemical formula C10H16N2O3 and CAS number 88571-69-1, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its synthesis, biological activity, and relevant case studies.

Synthesis of 5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic Acid

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrrolidine-based scaffolds, leading to the formation of various analogs. The structural modifications can significantly influence the biological properties of the resulting compounds. For instance, variations in substituents on the piperidine ring have been shown to affect both anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. Notably, a study evaluated several derivatives against A549 human lung adenocarcinoma cells. The results indicated that specific compounds displayed significant cytotoxicity while maintaining low toxicity towards non-cancerous cells (HSAEC-1 KT) .

Key Findings

  • Cytotoxicity : Compounds with a free amino group showed enhanced anticancer activity compared to those with acetylamino fragments.
  • Structure-Activity Relationship : The presence of specific functional groups was crucial for enhancing efficacy against cancer cells.

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

CompoundIC50 (µM) A549IC50 (µM) HSAEC-1 KTSelectivity Index
Compound 1566901.36
Compound 2045851.89
Compound 2130702.33

Antimicrobial Activity

In addition to anticancer properties, 5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid and its derivatives have been evaluated for their antimicrobial activities against multidrug-resistant pathogens. Studies have shown that certain derivatives exhibit potent activity against strains such as Staphylococcus aureus and Escherichia coli.

Key Findings

  • Broad Spectrum : Compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Resistance Mechanisms : Some derivatives were effective against strains resistant to conventional antibiotics.

Table 2: Antimicrobial Activity Against Selected Pathogens

CompoundMIC (mg/mL) S. aureusMIC (mg/mL) E. coliResistance Profile
Compound A0.0050.01MRSA Sensitive
Compound B0.0020.005MDR Resistant
Compound C0.010.02Sensitive

Case Studies

  • Anticancer Study : A study published in PubMed highlighted the evaluation of various 5-Oxopyrrolidine derivatives against A549 cells, revealing that compounds with specific structural features exhibited promising anticancer activity while minimizing cytotoxic effects on normal cells .
  • Antimicrobial Evaluation : Research conducted on the antimicrobial efficacy of these compounds showed significant inhibition against multidrug-resistant Staphylococcus aureus, suggesting their potential as therapeutic agents in treating resistant infections .

Q & A

Q. What are the established synthetic routes for 5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of precursors (e.g., pyrrolidine-2,5-dione derivatives) with piperidin-4-yl substituents under acidic or basic conditions. For example, refluxing ethanol with catalysts like hydrochloric acid has been used to facilitate cyclization . Key optimization parameters include:
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but require monitoring for byproduct formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., HCl, NaBH₄) are critical for regioselectivity .
    Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
  • NMR (¹H/¹³C) : Assigns proton and carbon environments (e.g., distinguishing pyrrolidine carbonyls at δ ~170–175 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .
  • HPLC-MS : Quantifies purity and detects impurities (<2% threshold for biological assays) .
    Computational validation (e.g., DFT calculations) can corroborate spectral data .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial studies suggest:
  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus), likely due to membrane disruption via carboxylic acid and piperidine motifs .
  • Enzyme Inhibition : Moderate inhibition of COX-2 (IC₅₀ ~10 µM) via hydrogen bonding with catalytic residues .
    Assays should use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically addressed?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent) or compound purity. Strategies include:
  • Dose-Response Repetition : Conduct triplicate experiments with independent compound batches.
  • Impurity Profiling : Use LC-MS to identify and quantify side products affecting activity .
  • Targeted Mutagenesis : For enzyme targets, validate binding via site-directed mutagenesis of suspected residues .
    Comparative studies with structural analogs (e.g., pyridine vs. piperidine derivatives) can isolate pharmacophore contributions .

Q. What computational approaches are suitable for predicting the compound’s reactivity and binding modes?

  • Methodological Answer :
  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction intermediates and transition states .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., COX-2, kinases). Focus on hydrogen-bonding interactions with the carboxylic acid and ketone groups .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .

Q. How can the compound’s synthetic route be scaled while maintaining cost-efficiency and green chemistry principles?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat management for cyclization steps .
  • Solvent Recycling : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Catalyst Recovery : Immobilize catalysts on magnetic nanoparticles to enable reuse across batches .
    Process Analytical Technology (PAT) tools monitor critical parameters (e.g., pH, temperature) in real time .

Key Methodological Recommendations

  • Experimental Design : Use DOE (Design of Experiments) to optimize multi-variable synthesis parameters .
  • Data Validation : Cross-validate computational predictions with experimental SAR studies .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology profiling .

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